molecular formula C16H17ClN4O2 B10992207 1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide

Cat. No.: B10992207
M. Wt: 332.78 g/mol
InChI Key: ZZJLBXAVNNCAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group can be introduced via a nucleophilic substitution reaction using a chloropyridazine derivative.

    Coupling with 2-Hydroxyphenyl Group: The final step involves coupling the piperidine derivative with a 2-hydroxyphenyl group using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

    Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-2-carboxamide: Similar structure with a different position of the carboxamide group.

    1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.

    1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-sulfonamide: A sulfonamide derivative with similar structural features.

Uniqueness

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H17ClN4O2

Molecular Weight

332.78 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C16H17ClN4O2/c17-14-7-8-15(20-19-14)21-9-3-4-11(10-21)16(23)18-12-5-1-2-6-13(12)22/h1-2,5-8,11,22H,3-4,9-10H2,(H,18,23)

InChI Key

ZZJLBXAVNNCAAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.